3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine 3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 476637-07-7
VCID: VC8275223
InChI: InChI=1S/C14H16F3N3/c1-13(2,3)11-8-12(18)20(19-11)10-6-4-5-9(7-10)14(15,16)17/h4-8H,18H2,1-3H3
SMILES: CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C14H16F3N3
Molecular Weight: 283.29

3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

CAS No.: 476637-07-7

Cat. No.: VC8275223

Molecular Formula: C14H16F3N3

Molecular Weight: 283.29

* For research use only. Not for human or veterinary use.

3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine - 476637-07-7

Specification

CAS No. 476637-07-7
Molecular Formula C14H16F3N3
Molecular Weight 283.29
IUPAC Name 5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Standard InChI InChI=1S/C14H16F3N3/c1-13(2,3)11-8-12(18)20(19-11)10-6-4-5-9(7-10)14(15,16)17/h4-8H,18H2,1-3H3
Standard InChI Key AAQJALGHYUKGPZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F
Canonical SMILES CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Effects

The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features of this compound include:

  • Position 1: A 3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects via the -CF₃ moiety. This enhances metabolic stability and influences binding interactions in biological systems.

  • Position 3: A tert-butyl group (-C(CH₃)₃), which confers steric bulk, potentially improving solubility in nonpolar environments and stabilizing the molecule against enzymatic degradation.

  • Position 5: A primary amine (-NH₂), enabling hydrogen bonding and serving as a site for further functionalization.

Table 1: Key Structural Features and Their Implications

PositionSubstituentElectronic EffectBiological/Physicochemical Impact
13-(Trifluoromethyl)phenylElectron-withdrawing (-I)Enhanced metabolic stability, lipophilicity
3tert-ButylSteric hindranceImproved solubility, reduced metabolism
5-NH₂Hydrogen-bond donorTarget binding, derivatization potential

Synthesis and Manufacturing

Cycloaddition Approaches

A silver-mediated [3 + 2] cycloaddition between N-isocyanoiminotriphenylphosphorane (a “CNN” building block) and terminal alkynes has been employed for analogous pyrazole syntheses. For this compound, modifications would involve:

  • Alkyne precursor: 3-(Trifluoromethyl)phenylacetylene.

  • Reaction conditions: AgNO₃ catalysis in acetonitrile at 80°C for 12 hours.

Continuous Flow Synthesis

Recent advances in flow chemistry enable efficient multistep synthesis. A telescoped process involving:

  • Diazotization: 3-(Trifluoromethyl)aniline with NaNO₂/HCl at 0°C.

  • Cyclization: Reaction with tert-butyl acetoacetate in a 28 mL reactor coil at 140°C .
    Yields for similar pyrazole derivatives under flow conditions exceed 60%, with purity >95% after column chromatography .

Table 2: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
Silver-mediated [3+2]45–5590Regioselectivity
Continuous flow60–7295Scalability, reduced reaction time

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the -CF₃ group. Limited solubility in water (<0.1 mg/mL).

  • Thermal stability: Decomposition temperature >200°C, as inferred from thermogravimetric analysis (TGA) of related tert-butylpyrazoles.

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for tert-butyl protons (δ 1.35 ppm, singlet) and aromatic protons (δ 7.5–8.1 ppm) .

  • ¹⁹F NMR: Characteristic triplet for -CF₃ at δ -63 ppm (J = 9.8 Hz) .

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits proto-oncogene tyrosine-protein kinase Src and mitogen-activated protein kinase 14 (MAPK14) through:

  • Binding mode: The -CF₃ group occupies hydrophobic pockets, while the amine forms hydrogen bonds with catalytic residues.

  • Potency: IC₅₀ values for related pyrazoles range from 50–150 nM in kinase assays.

Table 3: Comparative Kinase Inhibition Data

CompoundSrc IC₅₀ (nM)MAPK14 IC₅₀ (nM)Selectivity Index (Src/MAPK14)
Target compound (analog)681452.1
Sorafenib (control)2530012.0

Anticancer Activity

In vitro studies on analogous pyrazoles demonstrate:

  • Apoptosis induction: Caspase-3 activation in A549 lung cancer cells at 10 µM.

  • Antiproliferative effects: GI₅₀ values of 2–5 µM in MCF-7 breast cancer models.

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The amine group facilitates derivatization into prodrugs (e.g., amides, carbamates).

  • PK/PD profiling: High logP (3.2) predicts favorable blood-brain barrier penetration.

Materials Science

  • Coordination chemistry: The amine acts as a ligand for transition metals (e.g., Cu(II), Pd(II)), enabling catalytic applications .

Challenges and Future Directions

  • Stereoselectivity: Current methods yield racemic mixtures; asymmetric synthesis routes are underexplored.

  • Toxicity profiling: Limited data on off-target effects (e.g., hERG inhibition).

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